molecular formula C29H44B2O4 B1334777 9,9-Dioctylfluorene-2,7-diboronic acid CAS No. 258865-48-4

9,9-Dioctylfluorene-2,7-diboronic acid

Cat. No.: B1334777
CAS No.: 258865-48-4
M. Wt: 478.3 g/mol
InChI Key: HURJMQMZDPOUOU-UHFFFAOYSA-N
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Description

9,9-Dioctylfluorene-2,7-diboronic acid is a chemical compound with the molecular formula C29H44B2O4. It is a boronic acid derivative that features a fluorene backbone substituted with octyl groups at the 9-position and boronic acid groups at the 2,7-positions. This compound is known for its applications in the synthesis of conjugated polymers and materials used in organic electronics .

Mechanism of Action

Target of Action

The primary target of 9,9-Dioctylfluorene-2,7-diboronic acid is the synthesis of hyperbranched conjugated conductive copolymers . This compound is used as a reactant in the Suzuki-Miyaura cross-coupling (SMC) copolymerization reaction with different dibromoarenes .

Mode of Action

The compound interacts with its targets through a Pd-catalyzed Suzuki-Miyaura cross-coupling (SMC) copolymerization reaction . This reaction involves the coupling of the boronic acid moiety of the compound with dibromoarenes to form the copolymer .

Biochemical Pathways

The compound affects the polymer synthesis pathway . The resulting hyperbranched conjugated conductive copolymers have potential applications in the field of organic electronics .

Pharmacokinetics

The compound’s solubility, stability, and reactivity are crucial for its role in the suzuki-miyaura cross-coupling reaction .

Result of Action

The result of the compound’s action is the formation of hyperbranched conjugated conductive copolymers . These copolymers have potential applications in the development of light-emitting diodes, organic photovoltaics, and interface layer materials for organic electronics .

Action Environment

The efficacy and stability of the compound’s action can be influenced by various environmental factors such as temperature, solvent, and the presence of a catalyst. For instance, the Suzuki-Miyaura cross-coupling reaction typically requires a palladium catalyst and is performed in a suitable solvent .

Preparation Methods

The synthesis of 9,9-Dioctylfluorene-2,7-diboronic acid typically involves the reaction of 2,7-dibromofluorene with boronic acid pinacol ester. This reaction is often carried out under Suzuki-Miyaura cross-coupling conditions, which involve the use of a palladium catalyst and a base such as potassium carbonate in a solvent like toluene . The reaction conditions are optimized to achieve high yields and purity of the desired product.

Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

9,9-Dioctylfluorene-2,7-diboronic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura cross-coupling typically yields biaryl compounds, while oxidation reactions can produce boronic esters .

Properties

IUPAC Name

(7-borono-9,9-dioctylfluoren-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H44B2O4/c1-3-5-7-9-11-13-19-29(20-14-12-10-8-6-4-2)27-21-23(30(32)33)15-17-25(27)26-18-16-24(31(34)35)22-28(26)29/h15-18,21-22,32-35H,3-14,19-20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HURJMQMZDPOUOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)C3=C(C2(CCCCCCCC)CCCCCCCC)C=C(C=C3)B(O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H44B2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90401547
Record name 9,9-Dioctylfluorene-2,7-diboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90401547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

478.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

258865-48-4
Record name 9,9-Dioctylfluorene-2,7-diboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90401547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9,9-Dioctylfluorene-2,7-diboronic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary use of 9,9-Dioctylfluorene-2,7-diboronic acid in materials science?

A1: this compound serves as a diboronic acid monomer in Suzuki-Miyaura polycondensation reactions to produce a variety of conjugated polymers. [, , , , , , , , , , ] This reaction allows for the incorporation of 9,9-dioctylfluorene units into the polymer backbone, influencing the polymer's properties.

Q2: What are the advantages of using Suzuki-Miyaura coupling for these polymerizations?

A2: Suzuki-Miyaura coupling offers several advantages for synthesizing these conjugated polymers:

  • Versatility: The reaction tolerates a wide range of functional groups, allowing the synthesis of diverse polymer structures. [, , , ]
  • High Yields: The reaction generally proceeds with high yields, making it efficient for polymer production. [, , ]
  • Controlled Molecular Weight: Reaction conditions can be adjusted to control the molecular weight of the resulting polymers. [, ]

Q3: How does the 9,9-dioctylfluorene unit influence the properties of the final polymer?

A3: The 9,9-dioctylfluorene unit contributes to several key properties:

  • Solubility: The two octyl side chains enhance the solubility of the polymer in common organic solvents. [, ] This is crucial for processing and solution-based applications.
  • Optical Properties: The fluorene unit is a well-known fluorophore and its incorporation influences the polymer's absorption and emission spectra. [, , ]
  • Electronic Properties: The fluorene unit also affects the polymer's electronic properties, influencing its performance in devices like organic field-effect transistors (OFETs). [, ]

Q4: Can you provide an example of how the choice of co-monomer with this compound affects the polymer's properties?

A4: Absolutely. When copolymerized with 2,7-dithienylphenanthrene units bearing different alkoxy groups, this compound yielded polymers with deep-blue emission, good solubility, and promising field-effect transistor performance. [] The specific alkoxy groups on the 2,7-dithienylphenanthrene units further fine-tuned the polymer's properties.

Q5: Are there any challenges associated with using this compound in polymer synthesis?

A5: While generally effective, there are a couple of challenges:

  • Aggregation: Fluorene-containing polymers can exhibit aggregation, which may impact their optical properties. [, ] Strategies like incorporating bulky groups or macrocyclic encapsulation can help mitigate this. []
  • Stability: Some fluorene-based polymers can be susceptible to oxidative degradation. [] Incorporating electron-withdrawing groups can improve stability. []

Q6: Beyond the examples provided, what other applications have been explored for polymers synthesized with this compound?

A6: Researchers have explored these polymers in a variety of applications:

  • Light-emitting diodes (LEDs): The tunable optical properties of these polymers make them suitable for LEDs. [, ]
  • Electrochromic devices: Their ability to change color upon electrochemical oxidation or reduction makes them interesting for electrochromic applications. []
  • Sensing: Fluorescent conjugated polymers have been investigated as probes for detecting analytes, including explosives like picric acid and TNT. []

Q7: What analytical techniques are commonly used to characterize polymers synthesized with this compound?

A7: A range of techniques are employed to characterize these polymers:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the polymer structure and composition. [, , ]
  • Gel Permeation Chromatography (GPC): Determines the polymer's molecular weight and polydispersity. [, ]
  • UV-Vis Absorption and Emission Spectroscopy: Characterizes the polymer's optical properties. [, , , , ]
  • Thermogravimetric Analysis (TGA): Assesses the polymer's thermal stability. [, , ]
  • Cyclic Voltammetry: Provides information about the polymer's electrochemical properties. [, ]

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